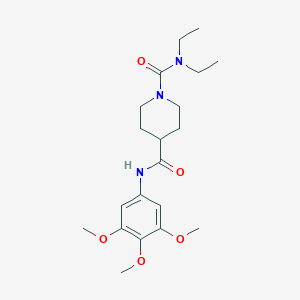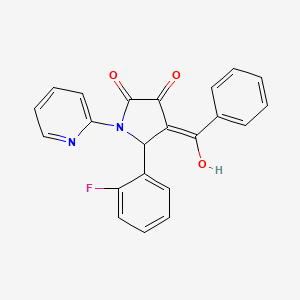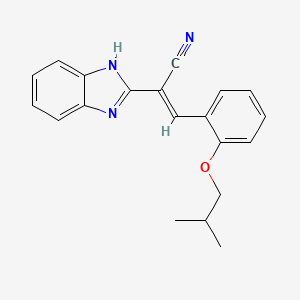![molecular formula C11H15NO3 B5313854 [1-(3,4-dimethoxyphenyl)ethyl]formamide](/img/structure/B5313854.png)
[1-(3,4-dimethoxyphenyl)ethyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3,4-dimethoxyphenyl)ethyl]formamide, also known as DOEF, is a chemical compound that has been studied for its potential use in scientific research. The compound is a member of the amide family and has been synthesized using various methods. DOEF has shown promise in a variety of applications, including as a potential treatment for certain medical conditions. In
Wirkmechanismus
[1-(3,4-dimethoxyphenyl)ethyl]formamide acts as a sigma-1 receptor agonist, which means it binds to and activates the receptor. This activation leads to an increase in intracellular calcium levels, which can have a variety of effects on cellular processes. [1-(3,4-dimethoxyphenyl)ethyl]formamide has also been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
[1-(3,4-dimethoxyphenyl)ethyl]formamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase neuronal survival and reduce inflammation in the brain. [1-(3,4-dimethoxyphenyl)ethyl]formamide has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [1-(3,4-dimethoxyphenyl)ethyl]formamide is its specificity for the sigma-1 receptor, which allows for targeted modulation of cellular processes. However, one limitation is that [1-(3,4-dimethoxyphenyl)ethyl]formamide can have off-target effects, particularly at higher concentrations. Additionally, more research is needed to fully understand the potential side effects of [1-(3,4-dimethoxyphenyl)ethyl]formamide and its long-term safety.
Zukünftige Richtungen
Future research on [1-(3,4-dimethoxyphenyl)ethyl]formamide could focus on its potential use in the treatment of neurodegenerative diseases, as well as its effects on other cellular processes beyond the sigma-1 receptor. Additionally, more research is needed to fully understand the potential side effects of [1-(3,4-dimethoxyphenyl)ethyl]formamide and its long-term safety. Further studies could also investigate the potential use of [1-(3,4-dimethoxyphenyl)ethyl]formamide in combination with other drugs for enhanced therapeutic effects.
In conclusion, [1-(3,4-dimethoxyphenyl)ethyl]formamide is a chemical compound that has shown promise in a variety of scientific research applications. Its specificity for the sigma-1 receptor and potential therapeutic effects make it an interesting area of study for future research. However, more research is needed to fully understand its potential side effects and long-term safety.
Synthesemethoden
[1-(3,4-dimethoxyphenyl)ethyl]formamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenylacetyl chloride, which is then reacted with ethylamine to form [1-(3,4-dimethoxyphenyl)ethyl]formamide. Another method involves the reaction of 3,4-dimethoxyphenylacetic acid with ethylamine and formic acid to form [1-(3,4-dimethoxyphenyl)ethyl]formamide.
Wissenschaftliche Forschungsanwendungen
[1-(3,4-dimethoxyphenyl)ethyl]formamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling, cell survival, and neurotransmitter release. [1-(3,4-dimethoxyphenyl)ethyl]formamide has shown promise in the treatment of certain medical conditions, including depression, anxiety, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(12-7-13)9-4-5-10(14-2)11(6-9)15-3/h4-8H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEUTAWLNLAACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313771.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5313772.png)

![3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5313791.png)
![(2-methoxyphenyl){1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}methanone](/img/structure/B5313804.png)
![4-ethyl-2-[2-(4-fluorophenoxy)ethyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5313812.png)



![3-benzyl-2-[2-(2-chlorophenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B5313836.png)
![2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5313852.png)
![N-ethyl-N-methyl-2-[((2S,5R)-5-{[methyl(pyridin-3-ylmethyl)amino]methyl}tetrahydrofuran-2-yl)methyl]pyrimidin-4-amine](/img/structure/B5313853.png)

![3-(5-{[5-[4-(dimethylamino)phenyl]-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5313861.png)